Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate
CAS No.: 158154-62-2
Cat. No.: VC6314717
Molecular Formula: C7H9N2NaO3
Molecular Weight: 192.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158154-62-2 |
|---|---|
| Molecular Formula | C7H9N2NaO3 |
| Molecular Weight | 192.15 |
| IUPAC Name | sodium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O3.Na/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | LPVKCLXWTCVTTH-UHFFFAOYSA-M |
| SMILES | CC(C)(C)C1=NC(=NO1)C(=O)[O-].[Na+] |
Introduction
Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. This compound features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, with a tert-butyl group attached to one of the carbon atoms and a carboxylate group (-COO^-) responsible for its sodium salt form.
Synthesis Methods
The synthesis of Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate typically involves the neutralization of its corresponding acid, 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, with sodium hydroxide or sodium carbonate. The reaction conditions, such as temperature and pH, must be carefully controlled to optimize yields. For instance, heating at around 120 °C for several hours has been reported to yield satisfactory results in terms of product purity and yield.
Potential Therapeutic Applications
While specific therapeutic applications for Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate are not detailed, its bioactive properties make it a candidate for medicinal chemistry applications.
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic Acid
This compound is the acid form of Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate. It is synthesized through the cyclization of amidoximes with organic nitriles and has shown potential in pharmacological research due to its biological activities, including glutamate transport inhibition and antitumor activity.
Other Oxadiazole Derivatives
Other oxadiazole derivatives have been explored for their anticancer properties. For example, some derivatives have shown potent inhibition of human carbonic anhydrases and have been evaluated as anticancer agents .
Biological Activity Data
Synthesis Conditions
| Synthesis Method | Conditions | Yield/Purity |
|---|---|---|
| Neutralization with NaOH or Na2CO3 | Heating at 120 °C for several hours | Satisfactory yield and purity |
| Cyclization of amidoximes with nitriles | Presence of PTSA and ZnCl2 in DMF | Not specified |
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